molecular formula C12H14O B12176300 5-Phenylhex-3-en-2-one CAS No. 60405-50-7

5-Phenylhex-3-en-2-one

Katalognummer: B12176300
CAS-Nummer: 60405-50-7
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: ALFALFNFEGCXJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenylhex-3-en-2-one is an organic compound characterized by a phenyl group attached to a hexenone backbone. This compound is known for its aromatic properties and is often used in the fragrance industry due to its pleasant scent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Phenylhex-3-en-2-one can be synthesized through various methods, one of which includes the Wittig-Horner reaction. This method involves the reaction of aliphatic aldehydes with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane . The reaction is efficient and stereoselective, producing the desired enone with minimal side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Wittig-Horner reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenylhex-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to its corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-Phenylhex-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of enone reactivity and stereoselectivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the fragrance industry as a component of perfumes and flavorings

Wirkmechanismus

The mechanism of action of 5-Phenylhex-3-en-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 5-Phenylpent-2-en-1-one
  • 6-Phenylhex-3-en-2-one
  • 4-Phenylbut-3-en-2-one

Comparison: 5-Phenylhex-3-en-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in fragrance and pharmaceutical industries .

Eigenschaften

CAS-Nummer

60405-50-7

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

5-phenylhex-3-en-2-one

InChI

InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI-Schlüssel

ALFALFNFEGCXJO-UHFFFAOYSA-N

Isomerische SMILES

CC(/C=C/C(=O)C)C1=CC=CC=C1

Kanonische SMILES

CC(C=CC(=O)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.